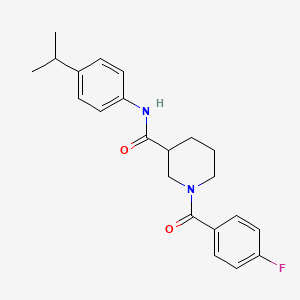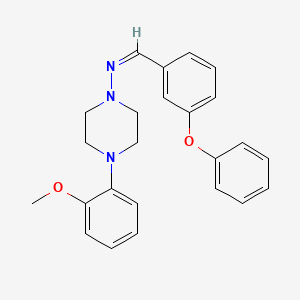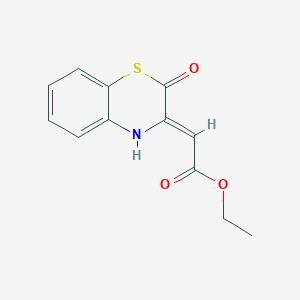
1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its structure comprises a piperidine ring, a fluorobenzoyl group, and an isopropylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group is attached through a nucleophilic substitution reaction, where the piperidine nitrogen acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders and inflammation.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through various pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The precise molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-(4-fluorobenzoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring, fluorobenzoyl group, and isopropylphenyl group imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, highlighting its potential for specialized uses.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-15(2)16-7-11-20(12-8-16)24-21(26)18-4-3-13-25(14-18)22(27)17-5-9-19(23)10-6-17/h5-12,15,18H,3-4,13-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHWYAOXOKMQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-(4-TERT-BUTYLPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE](/img/structure/B5917092.png)
![(1Z,2Z)-2-CHLORO-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE](/img/structure/B5917099.png)
![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917102.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B5917114.png)
![8-{[BENZYL(METHYL)AMINO]METHYL}-3-{[1,1'-BIPHENYL]-4-YLOXY}-7-HYDROXY-4H-CHROMEN-4-ONE](/img/structure/B5917121.png)
![methyl (2Z)-2-[(2E)-2-(benzenesulfonylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5917125.png)
![8-[[Cyclohexyl(ethyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one](/img/structure/B5917129.png)
![2-(Methylsulfanyl)ethyl 6-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5917142.png)

![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)
![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
![2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5917188.png)
